

Furan-3-Carboxylate Derivatives: A Comparative Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: *Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

The furan-3-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of furan-3-carboxylate derivatives, drawing upon key findings from recent research. We present a synthesis of quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate the rational design of novel therapeutic agents.

Comparative Biological Activities of Furan-3-Carboxylate Derivatives

The biological activity of furan-3-carboxylate derivatives is highly dependent on the nature and position of substituents on the furan ring and the carboxylate moiety. The following tables summarize the quantitative SAR data for different series of these compounds against various biological targets.

Table 1: Furan-3-Carboxamide Derivatives as H5N1 Influenza A Virus Inhibitors

A series of 2,5-dimethyl-N-substituted-furan-3-carboxamides have been investigated for their inhibitory activity against the H5N1 influenza A virus. The SAR studies revealed that the nature

of the substituent on the amide nitrogen plays a crucial role in determining the antiviral potency.
[1]

Compound ID	R Group (Substitution on Amide Nitrogen)	EC50 (μM)
1a	2-((4-nitrobenzyl)thio)ethyl	1.25
1b	2-((3-nitrobenzyl)thio)ethyl	>50
1c	2-((2-nitrobenzyl)thio)ethyl	10.5
1d	2-(benzylthio)ethyl	2.1
1e	2-((4-methylbenzyl)thio)ethyl	3.7
1f	2-((4-methoxybenzyl)thio)ethyl	4.2
1g	2-((4-chlorobenzyl)thio)ethyl	2.8
1h	2-((4-fluorobenzyl)thio)ethyl	3.1

Data sourced from a study on furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses.[1]

SAR Summary: The data indicates that a 2-(benzylthio)ethyl substituent on the amide is favorable for activity. Electron-withdrawing groups on the para-position of the benzyl ring, particularly a nitro group, significantly enhance the inhibitory potency, as seen in compound 1a.
[1]

Table 2: Thiazole-Based Furan Derivatives as Cholinesterase Inhibitors

Thiazole-based furan derivatives have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in Alzheimer's disease therapy.[2]

Compound ID	R Group (Substitution on Thiazole Ring)	AChE K _i (μM)	BChE K _i (μM)
2a	4-nitrophenyl	14.887	10.234
2b	4-methoxyphenyl	14.511	12.876
2f	4-chlorophenyl	25.112	4.763

Data sourced from a study on the design and synthesis of thiazole-based furan derivatives for Alzheimer's disease therapy.[2]

SAR Summary: Among the synthesized derivatives, compound 2b with a para-methoxy substituent on the phenyl ring of the thiazole moiety showed the most potent inhibition against AChE.[2] Conversely, compound 2f, bearing a para-chloro substituent, exhibited the highest inhibitory activity against BChE.[2] This highlights the potential for substituent-dependent selectivity between the two cholinesterase enzymes.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following are protocols for key experiments cited in this guide.

Antiviral Activity Assay (H5N1 Influenza A Virus)

The antiviral activity of the furan-carboxamide derivatives was determined using a cytopathic effect (CPE) reduction assay.[1]

- **Cell Culture:** Madin-Darby canine kidney (MDCK) cells are seeded in 96-well plates and grown to confluence.
- **Virus Infection:** The cell monolayers are washed and infected with H5N1 influenza A virus at a specific multiplicity of infection (MOI).
- **Compound Treatment:** Serial dilutions of the test compounds are added to the infected cells.

- Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere until CPE is observed in the virus control wells.
- CPE Evaluation: The CPE is visually scored, and the concentration of the compound that inhibits the CPE by 50% (EC₅₀) is calculated.

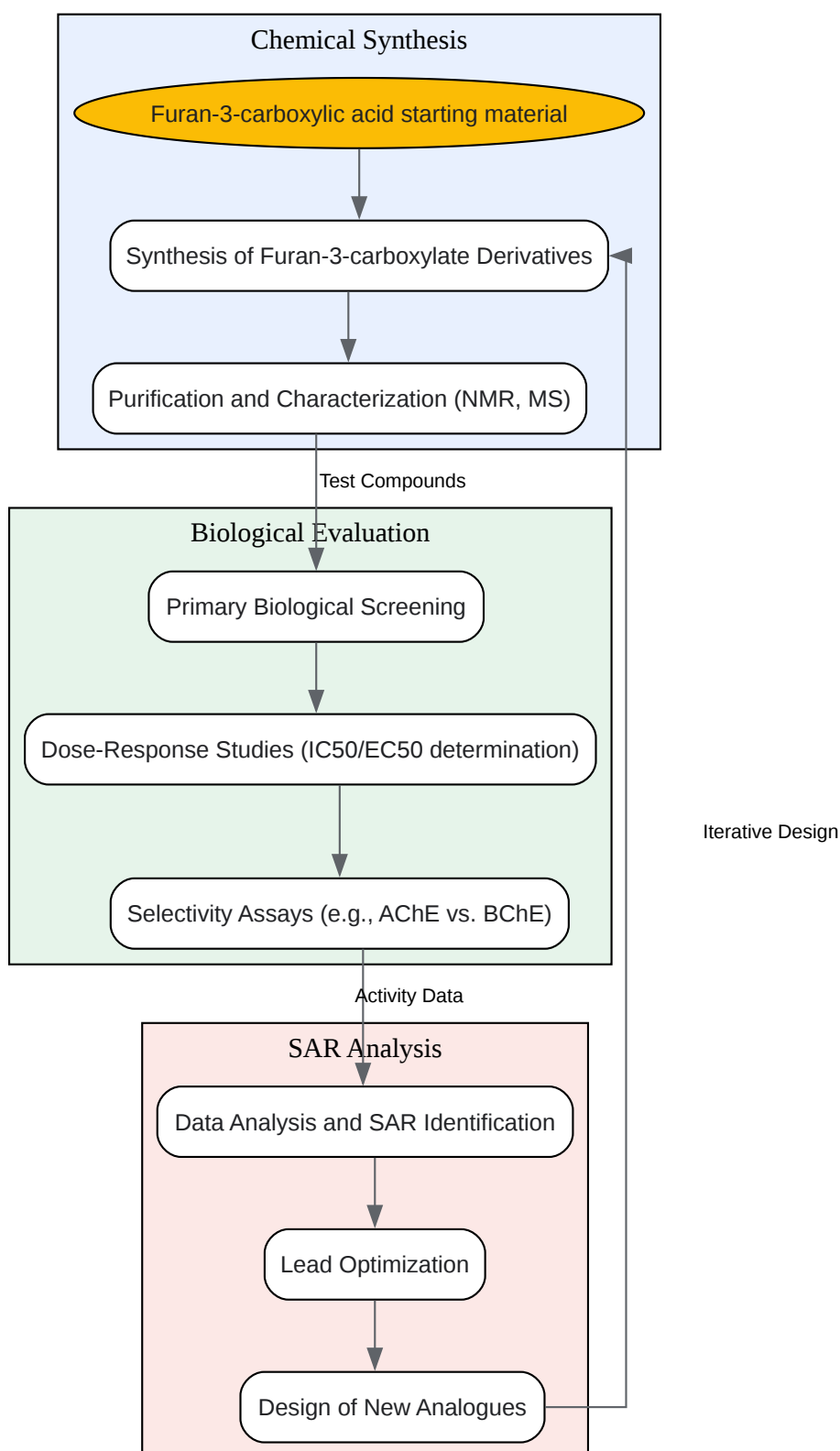
Cholinesterase Inhibition Assay

The inhibitory activity of the thiazole-based furan derivatives against AChE and BChE was evaluated using a modified Ellman's method.[2]

- Enzyme and Substrate Preparation: Solutions of AChE (from electric eel) or BChE (from equine serum), the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCl), and the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) are prepared in phosphate buffer.
- Inhibition Reaction: The test compound is pre-incubated with the enzyme for a defined period.
- Substrate Addition: The reaction is initiated by the addition of the substrate (ATCI or BTCl) and DTNB.
- Spectrophotometric Measurement: The increase in absorbance at 412 nm, resulting from the reaction of thiocholine with DTNB, is monitored over time.
- Data Analysis: The rate of reaction is calculated, and the IC₅₀ and K_i values are determined by plotting the enzyme inhibition against the compound concentration.

Visualizing Structure-Activity Relationships and Workflows

Graphical representations of experimental workflows and the logical progression of SAR studies can aid in understanding complex relationships.



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